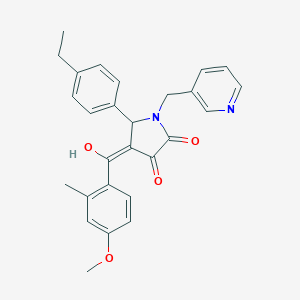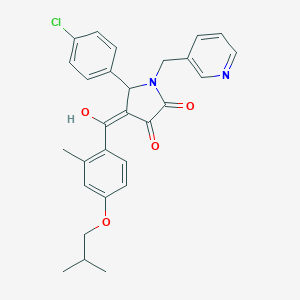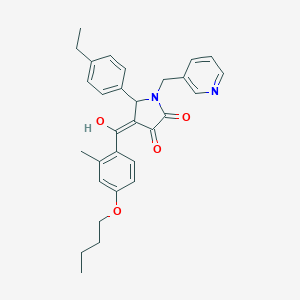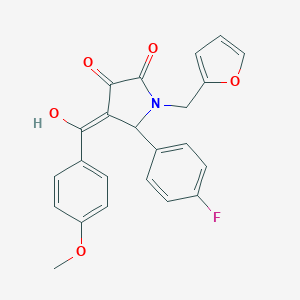![molecular formula C20H18N2O4 B266903 N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized through a number of methods and has been used in various scientific applications.
作用機序
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide inhibits the activity of TG2 by binding to its active site and preventing the formation of a covalent bond between the enzyme and its substrate. This results in the inhibition of various downstream signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce fibrosis in lung tissues, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, its use is limited by its specificity for TG2, which may not be relevant in all disease models.
将来の方向性
There are several future directions for the use of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide in scientific research. One potential application is in the development of novel therapies for cancer and fibrosis. Another potential application is in the study of the role of TG2 in various biological processes, which may lead to the discovery of new therapeutic targets. Additionally, the development of more selective inhibitors of TG2 may lead to the development of more effective therapies for various diseases.
合成法
The synthesis of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR and IR spectroscopy.
科学的研究の応用
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme, called tissue transglutaminase (TG2). This enzyme is involved in various biological processes such as cell signaling, apoptosis, and wound healing. Inhibition of TG2 activity has been shown to have therapeutic potential in various diseases such as cancer, fibrosis, and neurodegenerative disorders.
特性
製品名 |
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide |
|---|---|
分子式 |
C20H18N2O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O4/c23-19(14-26-17-8-2-1-3-9-17)22-16-7-4-6-15(12-16)20(24)21-13-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H,22,23) |
InChIキー |
FPTMMFYGGZQPNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)


![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)

